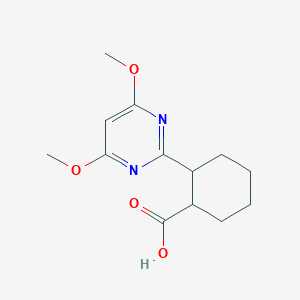

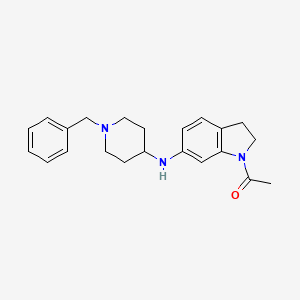

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid, more commonly known as Fluorenylmethoxycarbonylamino-2-cyanobutanoic acid (FMCB), is a synthetic compound with a wide range of applications in research and industry. FMCB is used in a variety of laboratory experiments, as well as in the synthesis of new materials, and has been studied for its potential use as a drug.

Scientific Research Applications

Levulinic Acid in Drug Synthesis

Levulinic acid, with its carbonyl and carboxyl functional groups, showcases the potential of biomass-derived chemicals in drug synthesis. It serves as a versatile building block for synthesizing a variety of chemicals, demonstrating the potential for similar compounds to reduce drug synthesis costs and simplify production processes. Levulinic acid's application spans cancer treatment, medical materials, and the synthesis of drug-related derivatives, suggesting a parallel for the utilization of complex bioactive molecules in medicinal chemistry (Zhang et al., 2021).

Biomass to Furan Derivatives for Polymers and Fuels

The conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), illustrates the transformation of renewable resources into valuable industrial chemicals. These derivatives serve as platform chemicals for producing a wide range of materials, including monomers for polymers, carbon materials, fuels, and solvents. This research underscores the relevance of innovative chemical synthesis routes in leveraging biomass for the development of sustainable materials and energy sources (Chernyshev et al., 2017).

Amino Acid Functionalization of Quantum Dots

The functionalization of carbon-based quantum dots with amino acids enhances their electronic and optical properties, which can be pivotal for optoelectronic devices. Amino acid-functionalized quantum dots exhibit improved solubility, sustainability, and biocompatibility, making them suitable for diverse applications ranging from sensors to energy storage systems. This area of research highlights the intersection of organic chemistry and nanotechnology, where specific functionalization strategies can significantly impact the properties and applications of nanomaterials (Ravi et al., 2021).

Liquid-Liquid Extraction of Carboxylic Acids

The recovery of carboxylic acids from aqueous streams via liquid-liquid extraction (LLX) is critical for their utilization in producing bio-based plastics. Research on novel solvents, including ionic liquids, and improvements in traditional solvent systems demonstrate the ongoing efforts to enhance the economic feasibility of carboxylic acid recovery processes. This work is directly relevant to the purification and concentration of bioactive compounds, indicating a methodological approach that could be applicable to the compound (Sprakel & Schuur, 2019).

properties

IUPAC Name |

(3S)-4-(2-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c27-15-18-8-2-1-7-17(18)13-19(14-25(29)30)28-26(31)32-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXHWVWQIRQSSX-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140796 | |

| Record name | (βS)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid | |

CAS RN |

270065-84-4 | |

| Record name | (βS)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1302814.png)

![[3,5-Bis(methylsulfonyl)phenyl]methanol](/img/structure/B1302818.png)

![4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid](/img/structure/B1302824.png)

![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B1302832.png)